Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt
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Overview
Description
Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a dithiocarbamate group, which imparts significant reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt typically involves the reaction of cyclohexylamine with carbon disulfide in the presence of an alkylating agent such as ethyl iodide. The reaction proceeds under mild conditions, often at room temperature, and in an organic solvent like ethanol or methanol. The general reaction scheme is as follows:
- Formation of Dithiocarbamate Intermediate:
- Cyclohexylamine reacts with carbon disulfide to form cyclohexylethyldithiocarbamic acid.
-
C6H11NH2+CS2→C6H11NHCS2H
- Formation of Ammonium Salt:
- The intermediate then reacts with ethyl iodide to form the N-cyclohexylethylammonium salt.
-
C6H11NHCS2H+C2H5I→C6H11NHCS2C2H5NH3I
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt undergoes various chemical reactions, including:
- Oxidation:
- The dithiocarbamate group can be oxidized to form disulfides or sulfoxides.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction:
- Reduction reactions can convert the dithiocarbamate group to thiols.
- Reducing agents such as sodium borohydride are typically used.
- Substitution:
- The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
- Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt has numerous applications in scientific research:
- Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Acts as a stabilizer in polymer chemistry.
- Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
- Medicine:
- Explored for its potential use in drug delivery systems.
- Evaluated for its therapeutic effects in treating certain diseases.
- Industry:
- Utilized as a vulcanization accelerator in rubber production.
- Employed as a flotation agent in mineral processing.
Mechanism of Action
The mechanism by which Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The dithiocarbamate group can chelate metal ions, altering their availability and activity in biological systems. This chelation can inhibit enzyme activity or disrupt metal-dependent processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds:
- Dimethyldithiocarbamic acid N-dimethylammonium salt
- Diethyldithiocarbamic acid N-diethylammonium salt
- Pyrrolidinedithiocarbamic acid N-pyrrolidinium salt
Uniqueness: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as metal chelation and enzyme inhibition, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
cyclohexyl(ethyl)carbamodithioic acid;N-ethylcyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS2.C8H17N/c1-2-10(9(11)12)8-6-4-3-5-7-8;1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12);8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYVLFPJEMODLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCCC1.CCN(C1CCCCC1)C(=S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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